molecular formula C14H21ClN2O B1480713 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride CAS No. 2097979-25-2

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride

Cat. No.: B1480713
CAS No.: 2097979-25-2
M. Wt: 268.78 g/mol
InChI Key: HDGVPCDLWJMBQC-UHFFFAOYSA-N
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Description

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a cyclopropylmethoxy group on the phenyl ring. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Scientific Research Applications

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and monoamine oxidase . These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions. For instance, the compound can inhibit the activity of monoamine oxidase, which is crucial in the metabolism of neurotransmitters .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . Additionally, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to receptor sites on the surface of cells, triggering a series of intracellular events that result in changes in enzyme activity and gene expression . For example, its binding to GPCRs can lead to the activation of secondary messengers such as cyclic AMP (cAMP), which in turn modulates various downstream targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in vitro has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets . Its distribution within tissues is influenced by factors such as lipid solubility and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its specificity and efficacy .

Preparation Methods

The synthesis of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride typically involves several steps. One common method includes the reaction of 4-(cyclopropylmethoxy)aniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often involve heating under reflux to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Comparison with Similar Compounds

1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-[4-(cyclopropylmethoxy)phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-2-12(1)11-17-14-5-3-13(4-6-14)16-9-7-15-8-10-16;/h3-6,12,15H,1-2,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGVPCDLWJMBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.